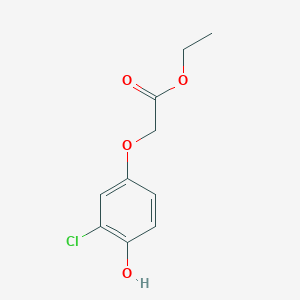
ethyl 2-(3-chloro-4-hydroxyphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 2-(3-chloro-4-hydroxyphenoxy)acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a chloro group, a hydroxy group, and an ethyl ester group attached to a phenoxyacetate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-4-hydroxyphenoxyacetate typically involves the reaction of 3-chloro-4-hydroxyphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-chloro-4-hydroxyphenol+ethyl chloroacetateK2CO3,solventethyl 3-chloro-4-hydroxyphenoxyacetate
Industrial Production Methods
On an industrial scale, the production of ethyl 3-chloro-4-hydroxyphenoxyacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
ethyl 2-(3-chloro-4-hydroxyphenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenoxyacetates.
Ester hydrolysis: Formation of 3-chloro-4-hydroxyphenoxyacetic acid.
Oxidation: Formation of 3-chloro-4-oxophenoxyacetate.
科学的研究の応用
ethyl 2-(3-chloro-4-hydroxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the formulation of agrochemicals and other industrial products.
作用機序
The mechanism of action of ethyl 3-chloro-4-hydroxyphenoxyacetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chloro and hydroxy groups can influence its binding affinity and specificity towards these targets.
類似化合物との比較
ethyl 2-(3-chloro-4-hydroxyphenoxy)acetate can be compared with other phenoxyacetates, such as:
Ethyl 4-chloro-3-hydroxyphenoxyacetate: Similar structure but with different positioning of the chloro and hydroxy groups.
Methyl 3-chloro-4-hydroxyphenoxyacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-bromo-4-hydroxyphenoxyacetate: Similar structure but with a bromo group instead of a chloro group.
The uniqueness of ethyl 3-chloro-4-hydroxyphenoxyacetate lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
特性
分子式 |
C10H11ClO4 |
|---|---|
分子量 |
230.64 g/mol |
IUPAC名 |
ethyl 2-(3-chloro-4-hydroxyphenoxy)acetate |
InChI |
InChI=1S/C10H11ClO4/c1-2-14-10(13)6-15-7-3-4-9(12)8(11)5-7/h3-5,12H,2,6H2,1H3 |
InChIキー |
LCFLJHXAQJKTIM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=CC(=C(C=C1)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-[1-(Pyridin-4-yl)ethyl]propane-1,3-diamine](/img/structure/B8682812.png)
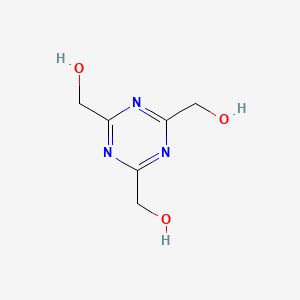
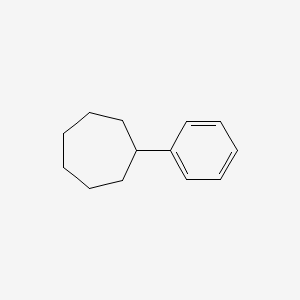
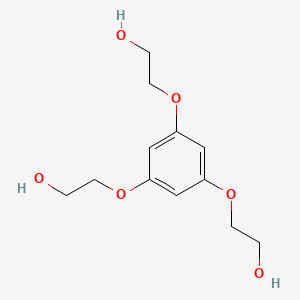
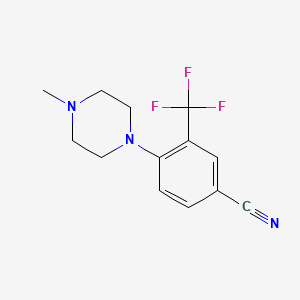
![tert-butyl N-[3-(azetidine-1-carbonyl)phenyl]carbamate](/img/structure/B8682862.png)
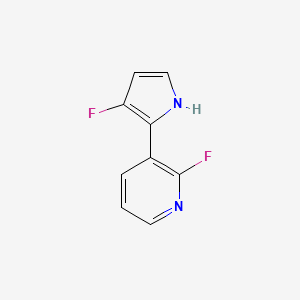
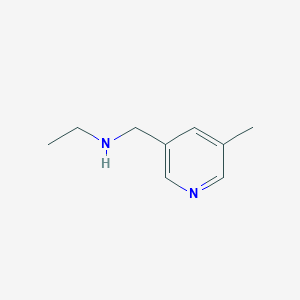

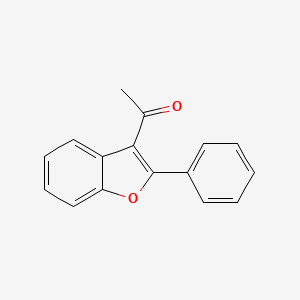
![5-Iodo-2-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B8682891.png)

![2-Methyl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine](/img/structure/B8682899.png)
